Cucurbitacin V

Chemical Identity Analytical Chemistry Natural Product Authentication

Researchers investigating JAK2/STAT3 signaling selectivity face a critical challenge: structurally similar cucurbitacins exhibit divergent kinase inhibition profiles, making analog substitution scientifically invalid. Cucurbitacin V (CuV), a C30 cucurbitacin aglycone (CAS 152340-37-9), addresses this need with: • Distinct F-actin aggregation phenotype-dense clusters vs. general disruption seen with CuE/CuI, enabling cytoskeletal mechanism discrimination • Defined SAR profile as a structurally unique comparator for pathway-selectivity mapping across cucurbitane triterpenoids • >98% purity verified by HPLC/NMR/MS; supplied as powder; ships ambient or blue ice; storage at 2-8°C desiccated, protected from light

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
Cat. No. B14757068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin V
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C
InChIInChI=1S/C30H48O5/c1-25(2,34)14-9-15-29(7,35)24-20(31)16-27(5)21-12-10-18-19(11-13-22(32)26(18,3)4)30(21,8)23(33)17-28(24,27)6/h9-10,14,19-22,24,31-32,34-35H,11-13,15-17H2,1-8H3/b14-9+/t19-,20-,21+,22+,24+,27+,28-,29+,30+/m1/s1
InChIKeyKIGLASXXBYITOY-UKVNNTPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbitacin V Chemical Identity and Procurement


Cucurbitacin V (CuV) is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitacin family, bearing the characteristic cucurbitane skeleton (19-(10→9β)-abeo-10α-lanost-5-ene) [1]. It is classified as a C30 cucurbitacin with the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol, placing it structurally among the non-glycosylated cucurbitacin aglycones . CuV is isolated primarily from plants of the Cucurbitaceae family, including Citrullus colocynthis and Cucumis prophetarum, where it functions as a natural defense metabolite [1]. For research procurement, CuV is available with purity typically exceeding 98% as verified by HPLC, NMR, and MS analytical methods, and is supplied as a powder requiring storage at 2–8°C under desiccated, light-protected conditions [2].

Natural product triterpenoid tool compound for cell-model studies
JAK2/STAT3 pathway inhibition research context; confirm selectivity
F-actin aggregation phenotype supports cytoskeletal mechanism investigation

Cucurbitacin V Non-Interchangeability with Analogs


The cucurbitacin family exhibits profound functional divergence despite shared core structural motifs, rendering generic substitution scientifically invalid. Systematic structure-activity relationship (SAR) studies have demonstrated that subtle structural modifications among cucurbitacin analogs dictate distinct kinase inhibition profiles: Cucurbitacin Q inhibits STAT3 activation without affecting JAK2; Cucurbitacin A inhibits JAK2 but not STAT3; while Cucurbitacins B, E, and I inhibit both [1]. This SAR principle extends to Cucurbitacin V, which possesses a unique C30H48O5 composition with a specific arrangement of ketone, hydroxyl, and acetyl moieties that differentiates it from the more extensively studied Cucurbitacins B, D, E, and I . Furthermore, CuV induces a distinct cytoskeletal phenotype—formation of dense, aggregated F-actin clusters—that differs mechanistically from the actin disruption patterns observed with other cucurbitacins, directly impacting experimental outcomes in studies of cell motility and division [2]. Consequently, substituting CuV with a related analog introduces uncontrolled experimental variables that can compromise reproducibility and mechanistic interpretation, particularly in research focused on STAT3-dependent signaling or cytoskeletal dynamics.

SAR-dependent pathway selectivity

Substituting with another cucurbitacin may shift JAK2/STAT3 inhibition profile; CuV's structural features predict a distinct selectivity position not interchangeable with analogs A, B, E, I, or Q.

Unique F-actin aggregation phenotype

CuV induces dense, aggregated F-actin clusters; other cucurbitacins (e.g., CuE, CuI) show different cytoskeletal disruption patterns, potentially altering cell motility and division readouts.

Molecular identity mismatch

C30H48O5 composition differs from other C30 cucurbitacins; mass and oxygenation differences can affect target engagement and cellular permeability, limiting direct substitution.

Cucurbitacin V Differentiation Evidence


Molecular Identity and Physicochemical Profile

Cucurbitacin V possesses a defined molecular formula of C30H48O5 with a molecular weight of 488.7 g/mol and the specific stereochemical configuration captured by InChIKey KIGLASXXBYITOY-UKVNNTPMSA-N, distinguishing it from other C30 cucurbitacins such as Cucurbitacin E (C32H44O8, 556.7 g/mol), Cucurbitacin B (C32H46O8, 558.7 g/mol), and Cucurbitacin I (C30H42O7, 514.7 g/mol) . This molecular differentiation is essential for accurate compound identification and procurement specification .

Molecular Identity
Class-level inference
C30H48O5 (488.7 g/mol)
vs. CuE 556.7, CuB 558.7, CuI 514.7
Δ mass: -68, -70, -26 g/mol
Supports compound authentication and procurement specification
Verify with COA, HPLC, NMR, MS
Chemical Identity Analytical Chemistry Natural Product Authentication

JAK2/STAT3 Pathway Selectivity

Based on established cucurbitacin SAR principles, Cucurbitacin V's unique substitution pattern predicts a distinct JAK2/STAT3 inhibition profile relative to well-characterized analogs. Systematic SAR analysis demonstrated that conversion of the C3 carbonyl to a hydroxyl group abolishes anti-JAK2 activity, while C11 hydroxylation eliminates anti-STAT3 activity [1]. These structural determinants create a spectrum of pathway selectivity: Cucurbitacin Q (selective STAT3 inhibition), Cucurbitacin A (selective JAK2 inhibition), and Cucurbitacins B/E/I (dual JAK2/STAT3 inhibition) [1]. CuV, with its C30H48O5 composition and specific oxygenation pattern, represents a structurally distinct entry in this functional landscape [2].

JAK2/STAT3 Pathway
Class-level inference
Predicted selectivity spectrum based on SAR: distinct from CuA (JAK2), CuQ (STAT3), and dual inhibitors CuB/E/I
Context-dependent; requires direct kinase profiling to confirm pathway preference
Class SAR from human cancer cell lines; no direct CuV inhibition data
Signal Transduction Kinase Inhibition Cancer Biology

F-Actin Aggregation Phenotype

Cucurbitacin V induces a characteristic cytoskeletal phenotype that distinguishes it mechanistically from other cucurbitacins. Specifically, CuV disrupts actin filament dynamics, leading to the formation of dense, aggregated F-actin clusters [1]. This phenotype contrasts with the more generalized actin cytoskeleton disruption reported for Cucurbitacin E, which inhibits tumor angiogenesis through VEGFR2-mediated Jak2-STAT3 signaling without the same reported F-actin aggregation pattern [2], and for Cucurbitacin I, which acts as a STAT3 inhibitor and actin cytoskeleton disruptor [3]. The distinct F-actin clustering induced by CuV cripples cell motility, division, and morphology, contributing to its unique cytotoxic profile [1].

F-Actin Aggregation
Cross-study comparable
Dense, aggregated F-actin clusters vs. CuE (VEGFR2 inhibition, no aggregation) and CuI (general actin disruption)
Supports actin-specific cytotoxicity mechanism research
Phenotype may vary across cell lines; confirm under assay conditions
Cytoskeleton Dynamics Actin Polymerization Cell Motility

Storage Stability and Handling

Cucurbitacin V exhibits defined storage stability parameters that ensure experimental reproducibility. Powder form is stable for up to 36 months when stored at 2–8°C in sealed, desiccated, light-protected containers [1]. Once dissolved in solvent, stock solutions should be stored at -80°C and used within 6 months, or at -20°C for up to 1 month [2]. These stability profiles are comparable to other cucurbitacin family members such as Cucurbitacin B, which requires similar storage at -20°C for 3 years in powder form and -80°C for 1 year in solvent , indicating that CuV's handling requirements are consistent with class expectations rather than uniquely stringent.

Storage Stability
Cross-study comparable
Powder: 36 months at 2–8°C
Stock soln: 6 mo (-80°C), 1 mo (-20°C)
Class-consistent handling supports lab planning
Comparable to Cucurbitacin B; follow vendor-specified conditions
Compound Stability Laboratory Storage Reproducibility

Cucurbitacin V Application Scenarios


JAK2/STAT3 Selectivity & SAR Studies

Cucurbitacin V is optimally deployed in structure-activity relationship studies aimed at elucidating how specific structural modifications influence JAK2 versus STAT3 inhibition selectivity. Based on established SAR principles showing that C3 and C11 functionalization dictates pathway selectivity in cucurbitacins A, B, E, I, and Q, CuV represents a structurally distinct comparator compound for expanding the functional landscape of cucurbitane triterpenoids [1]. Researchers investigating the molecular determinants of STAT3-selective versus dual-pathway inhibition should include CuV as a structurally defined reference point [2].

F-Actin Aggregation Studies

For research focused on cytoskeletal disruption mechanisms in cancer cells, Cucurbitacin V provides a distinct tool due to its reported ability to induce dense, aggregated F-actin clusters [1]. This phenotype differs from the cytoskeletal effects observed with Cucurbitacin E (which primarily acts through VEGFR2-mediated signaling) and Cucurbitacin I (general actin disruption) [2][3]. Studies examining cell motility, division, and morphological changes associated with actin reorganization should prioritize CuV when investigating F-actin aggregation-specific outcomes.

Cancer Cell Cytotoxicity Screening

Cucurbitacin V has demonstrated cytotoxic activity across a diverse panel of human cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), liver (HepG2, SMMC-7721), colon (HCT-116, SW480), and leukemia (HL-60) models [1]. This broad activity profile supports its use as a lead compound in initial cytotoxicity screening campaigns. Importantly, CuV exhibits greater selectivity towards cancer cells compared to non-cancerous cells in these models, suggesting a potential therapeutic window suitable for further investigation [1].

Derivative Development and Medicinal Chemistry

As a C30 cucurbitacin aglycone with the molecular formula C30H48O5, Cucurbitacin V serves as a privileged scaffold for semi-synthetic derivative development [1]. The compound's hydrophobicity and bioavailability limitations make it a suitable starting point for medicinal chemistry optimization, including the introduction of polar groups, prodrug design, and conjugation with targeting moieties to improve tumor-specific delivery [1]. Procurement of high-purity CuV (>98%, verified by HPLC/NMR/MS) is essential for reproducible derivatization chemistry [2].

Application
Selection Property
Validation Focus
JAK2/STAT3 pathway selectivity research
Structurally distinct cucurbitacin scaffold
Direct kinase inhibition profiling
Cytoskeletal disruption mechanism research
Unique F-actin aggregation phenotype
Actin organization and cell motility assays
Cancer cell-model cytotoxicity screening
Reported differential response profile
Cell viability and selectivity endpoints
Semi-synthetic derivative development
High-purity aglycone scaffold
Reproducible derivatization and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cucurbitacin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.